molecular formula C16H24N2OS B4299094 N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No. B4299094
M. Wt: 292.4 g/mol
InChI Key: RHIXRBZSWUWWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide, also known as TCB-2, is a chemical compound that belongs to the family of benzothiophene derivatives. TCB-2 has been extensively researched for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.

Mechanism of Action

N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide acts as a selective agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide leads to the activation of intracellular signaling pathways, including the phospholipase C pathway and the mitogen-activated protein kinase pathway. These signaling pathways are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been shown to have a range of biochemical and physiological effects in animal models. In neuroscience, N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been shown to increase the levels of the neurotransmitters dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of mood and cognition. N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide as a research tool is its high affinity and selectivity for the 5-HT2A receptor. N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been shown to be a potent and selective agonist at this receptor, which makes it a valuable tool for studying the role of the 5-HT2A receptor in various physiological processes.
One of the limitations of N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in animal models. Additionally, N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide. One area of research is the development of more potent and selective agonists for the 5-HT2A receptor. These compounds could be used to investigate the role of the 5-HT2A receptor in various physiological processes and could potentially lead to the development of new therapeutic agents for neurological and psychiatric disorders.
Another area of research is the investigation of the long-term effects of N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide. While N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been shown to have antidepressant and anxiolytic effects in animal models, it is unclear whether these effects are sustained over the long term. Future studies could investigate the potential long-term effects of N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide on mood and cognition.
In conclusion, N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a valuable tool compound for studying the role of the 5-HT2A receptor in various physiological processes. While there are limitations to its use in lab experiments, N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has the potential to lead to the development of new therapeutic agents for neurological and psychiatric disorders. Further research is needed to fully understand the potential of N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide as a therapeutic agent.

Scientific Research Applications

N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been studied extensively for its potential therapeutic applications in various fields. In neuroscience, N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been shown to act as a selective agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been used in research to investigate the role of the 5-HT2A receptor in various neurological disorders, including depression, anxiety, and schizophrenia.
In psychiatry, N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been studied for its potential use in the treatment of mood disorders, such as depression and bipolar disorder. N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that it may be effective in treating treatment-resistant depression.
In pharmacology, N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been used as a tool compound to study the pharmacology of the 5-HT2A receptor. N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been shown to have high affinity and selectivity for the 5-HT2A receptor, and it has been used to investigate the role of this receptor in various physiological processes.

properties

IUPAC Name

N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-2-18-9-5-7-13(10-18)17-16(19)15-14-8-4-3-6-12(14)11-20-15/h11,13H,2-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIXRBZSWUWWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)NC(=O)C2=C3CCCCC3=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpiperidin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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